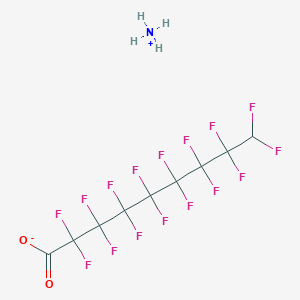

Ammonium hexadecafluorononanoate

Descripción

Ammonium hexadecafluorononanoate (CAS 3658-62-6) is a perfluorinated alkyl substance (PFAS) with the molecular formula C₉H₄F₁₆NO₂. Structurally, it consists of a nine-carbon chain fully substituted with 16 fluorine atoms (except the terminal carboxylate group) and an ammonium counterion . This compound is part of the broader family of perfluoroalkyl carboxylic acids (PFCAs), which are characterized by strong carbon-fluorine bonds, thermal stability, and surfactant properties. It is commonly used in industrial applications such as firefighting foams, coatings, and water-repellent textiles due to its resistance to degradation .

Regulatory bodies like the European Chemicals Agency (ECHA) have classified related PFAS compounds, including nonadecafluorodecanoic acid (PFDA) salts, as Substances of Very High Concern (SVHC) due to their persistence, bioaccumulation, and toxicity . Ammonium hexadecafluorononanoate shares similar environmental and health risks, warranting stringent handling and disposal protocols.

Propiedades

Número CAS |

1868-86-6 |

|---|---|

Fórmula molecular |

C9H5F16NO2 |

Peso molecular |

463.12 g/mol |

Nombre IUPAC |

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate |

InChI |

InChI=1S/C9H2F16O2.H3N/c10-1(11)3(12,13)5(16,17)7(20,21)9(24,25)8(22,23)6(18,19)4(14,15)2(26)27;/h1H,(H,26,27);1H3 |

Clave InChI |

WCOWRYUAIXGAPL-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

SMILES canónico |

C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Otros números CAS |

1868-86-6 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Contrast :

- Contains tin (Sn), introducing metal-specific toxicity concerns.

- Focus on catalysis vs. PFAS-based surfactancy.

Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆)

- Molecular Formula : (NH₄)₃AlF₆

- CAS : MFCD00042144

- Key Properties :

- Applications :

- Flux agent in aluminum smelting.

- Intermediate in ceramic production.

- Regulatory Status: Not classified as SVHC; aluminum fluoride compounds are regulated for occupational exposure .

Contrast :

- Inorganic fluoride vs. organic PFAS structure.

- Industrial metallurgy applications vs. consumer product coatings.

Ammonium Hexafluorosilicate ((NH₄)₂SiF₆)

Contrast :

- Silicon-based fluoride with acute toxicity vs. PFAS chronic persistence.

- Dual industrial/agricultural use vs. PFAS niche applications.

Research Findings and Environmental Impact

- PFAS vs. Inorganic Fluorides: PFAS compounds like ammonium hexadecafluorononanoate exhibit long-term environmental persistence, whereas inorganic fluorides (e.g., hexafluorophosphates, hexafluorosilicates) degrade more readily but may pose acute toxicity risks .

- Thermal Stability : PFAS derivatives withstand high temperatures (>300°C), making them suitable for fire-resistant applications, unlike hexafluorostannates or hexafluoroaluminates, which decompose at lower temperatures .

- Toxicity Pathways: PFAS bioaccumulate in mammalian tissues, targeting liver and immune systems, while inorganic fluorides (e.g., SiF₆²⁻) cause immediate renal or neurological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.